5-fluoro-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)methoxy]pyridine
Description
The compound 5-fluoro-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)methoxy]pyridine is a heterocyclic molecule featuring a pyridine core substituted with a fluorine atom at position 5 and a methoxy-linked pyrrolidine-triazolopyridazine moiety at position 2. The pyrrolidine spacer may enhance solubility and conformational flexibility, while the fluorine atom likely improves metabolic stability and binding specificity .
Properties
IUPAC Name |
6-[3-[(5-fluoropyridin-2-yl)oxymethyl]pyrrolidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN6O/c16-12-1-4-15(17-7-12)23-9-11-5-6-21(8-11)14-3-2-13-19-18-10-22(13)20-14/h1-4,7,10-11H,5-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXONMVWEOFOVNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1COC2=NC=C(C=C2)F)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is CDK2 (Cyclin-Dependent Kinase 2) . CDK2 is a crucial enzyme involved in cell cycle regulation and is an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal cell cycle progression, leading to the cessation of cell proliferation
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells.
Pharmacokinetics
Result of Action
The compound’s action results in significant cytotoxic activities against certain cancer cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively. It also induces apoptosis within HCT cells.
Biological Activity
5-Fluoro-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)methoxy]pyridine is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula with a molecular weight of approximately 314.32 g/mol. It features a pyridine ring, a pyrrolidine moiety, and a triazole structure, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 314.32 g/mol |
| Purity | ≥ 95% |
The biological activity of this compound can be attributed to its interaction with various biological targets. It has been noted for its potential as an inhibitor of several kinases, which play critical roles in cellular signaling pathways.
- Kinase Inhibition : Research indicates that compounds similar to this compound exhibit inhibitory activity against kinases such as TGF-β type I receptor kinase (ALK5) and p38 MAP kinase. For instance, imidazole derivatives have shown IC50 values ranging from 7.68 nM to 13.70 nM against ALK5 and higher values against p38 MAP kinase .
- Antiparasitic Activity : The fluorination of similar compounds has improved their bioavailability and efficacy against parasites like Trypanosoma brucei, which causes human African trypanosomiasis. The incorporation of fluorine atoms has been shown to enhance central nervous system penetration and maintain or improve efficacy .
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Study on Kinase Inhibition : A series of derivatives were synthesized and tested for their inhibitory effects on ALK5 and p38 MAP kinase. The findings indicated that specific substitutions at the fluorine position significantly affected potency, with some compounds achieving over 80% inhibition at concentrations as low as 100 nM .
- Antiparasitic Efficacy : In vitro studies demonstrated that fluorinated derivatives exhibited enhanced potency against T. brucei, with EC50 values significantly lower than their non-fluorinated counterparts. For example, one compound showed an EC50 value of 3.7 nM with favorable pharmacokinetic properties .
Discussion
The incorporation of fluorine into the structure of organic molecules like this compound appears to confer advantageous properties such as improved bioavailability and target specificity. The compound's ability to inhibit key kinases involved in cancer and inflammatory processes highlights its potential therapeutic applications.
Comparison with Similar Compounds
Research Findings and Data
Molecular Docking Insights
- Pyrrolidine’s methoxy group in the target compound could mimic the sulfonamide spacer in , improving solubility without sacrificing binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
